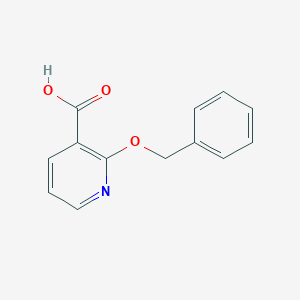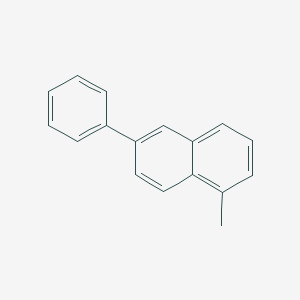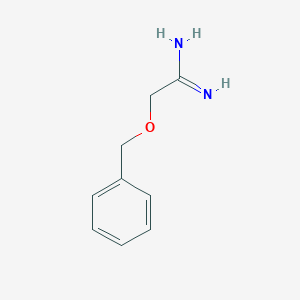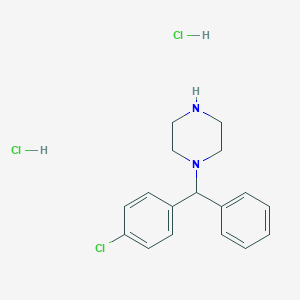
1-Brom-9H-Carbazol
Übersicht
Beschreibung
1-Bromo-9H-carbazole is a brominated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself is known for its versatile applications in organic electronics, photoconductors, and as a building block for various organic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Photoconductors: The compound is employed in the development of photoconductive materials for use in photocopiers and laser printers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Material Science: 1-Bromo-9H-carbazole is used in the preparation of conducting polymers and other advanced materials with applications in sensors, batteries, and supercapacitors.
Wirkmechanismus
Target of Action
1-Bromo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound . Carbazole derivatives have gained attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been shown to play a role in the pathogenesis and development of diabetes .
Mode of Action
Carbazole derivatives, including 1-Bromo-9H-Carbazole, have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-9H-Carbazole are likely related to its observed effects on oxidative stress, adrenergic activity, pancreatic cell health, and carbohydrate metabolism . .
Result of Action
The molecular and cellular effects of 1-Bromo-9H-Carbazole’s action are likely to be diverse, given its wide range of reported biological and pharmacological properties . These effects could include reduced oxidative stress, blocked adrenergic hyperactivation, prevention of pancreatic cell damage, and modulation of carbohydrate metabolism .
Biochemische Analyse
Biochemical Properties
1-Bromo-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-bromo-9H-carbazole has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 1-bromo-9H-carbazole on cellular processes are diverse and profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-bromo-9H-carbazole can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-bromo-9H-carbazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . Additionally, 1-bromo-9H-carbazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
The effects of 1-bromo-9H-carbazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-bromo-9H-carbazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 1-bromo-9H-carbazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
1-Bromo-9H-carbazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-bromo-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 1-bromo-9H-carbazole can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-Bromo-9H-carbazole exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 1-bromo-9H-carbazole is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-9H-carbazole can be synthesized through the bromination of carbazole. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the synthesis of 1-bromo-9H-carbazole may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are employed along with bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions
Major Products:
Substitution Reactions: Products include various substituted carbazoles, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include carbazole-3,6-dione and dihydrocarbazole derivatives
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, lacking the bromine substitution, is less reactive but still widely used in organic synthesis and materials science.
3-Bromo-9H-carbazole: Another brominated derivative with the bromine atom at the 3-position, which may exhibit different reactivity and applications compared to 1-bromo-9H-carbazole.
N-Substituted Carbazoles: Compounds with various substituents on the nitrogen atom of the carbazole ring, which can significantly alter their chemical and physical properties.
Uniqueness of 1-Bromo-9H-carbazole: 1-Bromo-9H-carbazole is unique due to the specific positioning of the bromine atom, which enhances its reactivity and makes it a versatile intermediate for further functionalization. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields, from organic electronics to medicinal chemistry, highlight its importance in scientific research .
Eigenschaften
IUPAC Name |
1-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOOGZTWDOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-11-7 | |
| Record name | 1-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid](/img/structure/B174471.png)












